molecular formula C21H16N2O3 B12182481 2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12182481
M. Wt: 344.4 g/mol
InChI Key: IBFOMDWIGWGKSF-UHFFFAOYSA-N
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Description

2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties It is an oxadiazole derivative, which is a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-phenoxyphenol with appropriate reagents to form the desired oxadiazole ring. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, usually around 85°C, for several hours to achieve a high yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl or phenoxy rings.

Scientific Research Applications

2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds like pyriproxyfen and fenoxycarb, which do not contain the oxadiazole ring.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(4-phenoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C21H16N2O3/c1-3-7-16(8-4-1)21-23-22-20(26-21)15-24-17-11-13-19(14-12-17)25-18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

IBFOMDWIGWGKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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